Cas no 37599-83-0 (Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-)
![Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- structure](https://www.kuujia.com/scimg/cas/37599-83-0x500.png)
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-
- 1-(4-butoxyphenyl)-N-(4-propylphenyl)methanimine
- P-BUTOXYBENZYLIDENE P-PROPYLANILINE ---4O.3, LIQUID CRYSTAL---
- p-Butoxybenzylidene p-propylaniline
- Benzenamine, N-((4-butoxyphenyl)methylene)-4-propyl-
- 37599-83-0
- N-(p-Butoxylbenzylidene)-p-propylaniline
- DTXSID8068040
- Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl-
- (E)-N-(4-butoxybenzylidene)-4-propylaniline
- AKOS025116683
- SCHEMBL11872479
- MFCD00043664
- HOVWLRKKOQRZAJ-LTGZKZEYSA-N
- N-[(E)-(4-Butoxyphenyl)methylidene]-4-propylaniline #
- SCHEMBL3617426
- FT-0675964
-
- MDL: MFCD00043664
- Inchi: InChI=1S/C20H25NO/c1-3-5-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(6-4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3/b21-16+
- InChI Key: HOVWLRKKOQRZAJ-LTGZKZEYSA-N
- SMILES: C(OC1C=CC(/C=N/C2C=CC(CCC)=CC=2)=CC=1)CCC
Computed Properties
- Exact Mass: 295.19400
- Monoisotopic Mass: 295.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Surface Charge: 0
- Topological Polar Surface Area: 21.6A^2
- Tautomer Count: nothing
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 430.2±38.0 °C at 760 mmHg
- Flash Point: 172.3±19.3 °C
- Refractive Index: 1.522
- PSA: 21.59000
- LogP: 5.56860
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB357802-1 g |
p-Butoxybenzylidene p-propylaniline; . |
37599-83-0 | 1g |
€141.50 | 2023-04-26 | ||
abcr | AB357802-1g |
p-Butoxybenzylidene p-propylaniline; . |
37599-83-0 | 1g |
€141.50 | 2025-02-15 | ||
1PlusChem | 1P00BY2B-1g |
P-BUTOXYBENZYLIDENE P-PROPYLANILINE |
37599-83-0 | 1g |
$114.00 | 2024-05-04 | ||
A2B Chem LLC | AF56563-1g |
P-BUTOXYBENZYLIDENE P-PROPYLANILINE |
37599-83-0 | 1g |
$107.00 | 2024-04-20 |
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- Related Literature
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Additional information on Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- (CAS No. 37599-83-0)
Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-, also known by its CAS number 37599-83-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with an amine group and a butoxy substituent. The molecule's structure plays a crucial role in its chemical reactivity and potential applications.
The synthesis of Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- involves a series of carefully controlled reactions, including alkylation and condensation processes. Recent studies have highlighted the importance of optimizing these reaction conditions to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the product's structure.
In terms of physical properties, Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard atmospheric pressure. These properties make it suitable for various thermal applications, including its use in high-performance materials such as thermoplastics and elastomers. The compound's solubility in common organic solvents like dichloromethane and THF further enhances its versatility in chemical processes.
The chemical structure of this compound is particularly notable for its conjugated system, which contributes to its strong absorption in the ultraviolet (UV) region. This characteristic has led to its application in UV-curable resins, where it serves as a photoinitiator to facilitate polymerization under UV light. Recent advancements in this area have focused on improving the efficiency of these resins by modifying the substituents on the benzene ring, thereby enhancing their photoresponsive properties.
Beyond its industrial applications, Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- has also shown promise in biomedical research. Its ability to interact with biological molecules, such as proteins and nucleic acids, has made it a valuable tool in drug discovery efforts. For example, studies have demonstrated its potential as a lead compound for developing anti-inflammatory agents due to its ability to modulate key inflammatory pathways.
In conclusion, Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl- (CAS No. 37599-83-0) is a multifaceted compound with applications spanning multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both industrial and biomedical fields. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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